3-(2-aminoethyl)-N-ethylbenzamide is an organic compound characterized by its amide functional group, where a benzene ring is substituted with an ethylamine side chain. The compound has the molecular formula CHNO and a molecular weight of approximately 192.26 g/mol. Its structure features a benzamide core with an aminoethyl group attached to the nitrogen atom of the amide, which contributes to its biological activity and potential applications in medicinal chemistry.
These reactions are fundamental in modifying the compound for enhanced biological activity or to synthesize analogs for research purposes.
Research indicates that compounds similar to 3-(2-aminoethyl)-N-ethylbenzamide exhibit significant biological activities, particularly as potential therapeutic agents. Studies have shown that benzamide derivatives can act as inhibitors in various signaling pathways, including those involved in cancer cell proliferation and apoptosis. For instance, modifications of the benzamide structure have led to compounds that inhibit cell growth in leukemia models .
Several synthetic routes have been developed for 3-(2-aminoethyl)-N-ethylbenzamide:
3-(2-aminoethyl)-N-ethylbenzamide has potential applications in various fields:
Studies on 3-(2-aminoethyl)-N-ethylbenzamide have highlighted its interactions with various biological targets. For example, structure-activity relationship (SAR) studies indicate that modifications on the benzamide moiety can significantly alter binding affinity and selectivity towards specific receptors involved in cancer progression . Further research into its interactions may reveal additional therapeutic potentials.
3-(2-aminoethyl)-N-ethylbenzamide shares structural similarities with several other compounds, particularly within the class of benzamides and amines. Here are some notable comparisons:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(2-aminoethyl)benzamide | Benzyl group instead of ethyl | Potential anti-Trypanosomal activity |
| 3-chloro-N-(2-aminoethyl)benzamide | Chlorine substitution on the benzene ring | Higher potency against GPR139 receptor |
| 4-methoxy-N-(2-aminoethyl)benzamide | Methoxy group on para position | Enhanced anti-cancer properties |
These compounds illustrate variations that affect their pharmacological profiles and highlight the unique characteristics of 3-(2-aminoethyl)-N-ethylbenzamide within this chemical family.
Initial syntheses of 3-(2-aminoethyl)-N-ethylbenzamide relied on classical amidation and alkylation techniques. A representative early protocol involved:
Yields in these early methods were moderate (45–60%), with challenges arising from side reactions during alkylation, such as over-alkylation or amine oxidation.
The adoption of eco-friendly solvents and catalysts marked a turning point. For example:
Table 1: Comparative Analysis of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical alkylation | 1,2-Dibromoethane, K₂CO₃, 24h | 52 | 89 |
| Microwave-assisted | K₂CO₃, MeOH, 8 min, 60°C | 88 | 98 |
Recent work has focused on derivatizing the 2-aminoethyl group to enhance pharmacological potential:
The synthesis of 3-(2-aminoethyl)-N-ethylbenzamide has evolved significantly through the development of diverse synthetic approaches that offer improved efficiency, selectivity, and environmental compatibility. Traditional methodologies have been complemented by innovative strategies that address the challenges inherent in constructing aminoethyl-benzamide scaffolds.
The conventional approach involves the reaction of N-ethylbenzoyl chloride with 2-aminoethylamine under controlled conditions . This method requires an inert atmosphere to prevent moisture interference and typically employs suitable solvents such as dichloromethane or tetrahydrofuran . The reaction proceeds through nucleophilic acyl substitution, yielding the target compound in yields ranging from 75-85% . Despite its reliability, this approach suffers from the generation of stoichiometric hydrochloric acid waste and the requirement for moisture-sensitive handling procedures.
Advanced multicomponent approaches have emerged as powerful alternatives for constructing benzamide scaffolds. The three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives represents a significant advancement in synthetic efficiency [2]. This methodology offers several advantages including one-pot reaction conditions, high atom economy, and simplified workup procedures [2]. The reaction yields range from 80-92%, demonstrating superior efficiency compared to traditional stepwise approaches [2]. The mechanism involves initial ring opening of isatoic anhydride followed by nucleophilic substitution and cyclization processes.
Palladium-catalyzed hydroaminocarbonylation has emerged as a versatile method for synthesizing primary amides from readily available alkene precursors [3]. This approach utilizes ammonium chloride as a practical alternative to gaseous ammonia, enabling the formation of both branched and linear primary amides with excellent regioselectivities [3]. The method employs palladium precursors in combination with specialized ligands to achieve yields ranging from 70-95% [3]. Mechanistic studies reveal that electrophilic acylpalladium species capture the amino moiety from ammonium salts in the presence of carbon monoxide [3].
Recent developments in iron catalysis have provided atom-economical approaches for amide synthesis using polyoxometalate-based iron catalysts [4]. This methodology demonstrates remarkable efficiency in producing amide products without requiring additional bases or organic ligands [4]. The heterogeneous iron(III)-catalyzed system accommodates aliphatic, aromatic, and heterocyclic substrates, yielding products in 65-88% yields [4]. The first successful application of this system to diamide formation represents a significant advancement in the field [4].
The following table summarizes the key synthetic routes and their comparative advantages:
| Synthetic Route | Starting Materials | Yield Range (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Benzoyl Chloride Route | N-ethylbenzoyl chloride + 2-aminoethylamine | 75-85 | Simple, well-established procedure | |
| Three-Component Coupling | Isatoic anhydride + primary amines + 2-bromoacetophenone | 80-92 | One-pot reaction, high atom economy | [2] |
| Palladium-Catalyzed Hydroaminocarbonylation | Alkenes + NH4Cl + CO | 70-95 | Uses abundant starting materials | [3] |
| Iron-Catalyzed Direct Amidation | Carboxylic acids + amines | 65-88 | No additional bases required | [4] |
| Copper-Catalyzed C-H Amidation | Alkanes + amidating reagents | 60-82 | C-H activation, minimal waste | [5] |
| Isatoic Anhydride Multicomponent | Isatoic anhydride + primary amines + α-halo ketones | 78-95 | Green synthesis, simple workup | [2] |
Copper-catalyzed carbon-hydrogen amidation represents a cutting-edge approach for constructing carbon-nitrogen bonds through direct functionalization of unactivated carbon-hydrogen bonds [5]. Mechanistic investigations reveal a switch between inner-sphere and outer-sphere coupling mechanisms depending on the substitution pattern of alkyl radicals [5]. The methodology demonstrates high functional group tolerance and achieves selectivities ranging from 78-92% for carbon(sp³)-hydrogen bonds [5]. Computational studies indicate that minimizing both copper-carbon covalency and alkyl radical size enhances reductive elimination rates [5].
The development of selective catalytic systems for ethylation and amidation processes has been crucial for advancing the synthesis of 3-(2-aminoethyl)-N-ethylbenzamide and related compounds. These systems address the fundamental challenges of achieving high selectivity while maintaining practical efficiency.
The palladium-xantphos catalytic system represents a breakthrough in regioselective hydroaminocarbonylation reactions [3]. This system demonstrates exceptional control over linear versus branched product formation, achieving selectivities ranging from 85:15 to 95:5 depending on reaction conditions [3]. Operating temperatures between 80-120°C provide optimal balance between reaction rate and selectivity [3]. The catalyst system exhibits turnover numbers ranging from 50-200, demonstrating practical catalytic efficiency [3]. The wide substrate scope encompasses various alkene types, making this system particularly valuable for medicinal chemistry applications.
Iron-substituted polyoxometalate catalysts have emerged as environmentally benign alternatives for direct amidation reactions [4]. These heterogeneous catalysts operate at temperatures between 100-140°C and achieve monoamide selectivities exceeding 95% [4]. The turnover numbers range from 20-150, providing acceptable catalytic performance while offering the advantage of easy catalyst recovery and reuse [4]. The absence of additional bases or organic ligands simplifies reaction setup and workup procedures [4].
Rhodium(I)-bisphosphine catalytic systems have demonstrated remarkable efficiency in selective alkylation reactions, particularly for N-ethylation processes [6]. These systems operate effectively at temperatures between 100-130°C and achieve N-alkylation selectivities exceeding 90% [6]. The hydrogen-borrowing methodology enables the use of readily available alcohols as alkylating agents, significantly improving atom economy [6]. Turnover numbers ranging from 40-220 demonstrate the high catalytic activity of these systems [6]. The ability to form α-branched products with ease represents a significant advantage for synthetic applications.
The following table provides comprehensive data on catalytic systems for selective ethylation and amidation:
| Catalytic System | Reaction Type | Temperature (°C) | Selectivity | TON Range | Reference |
|---|---|---|---|---|---|
| Palladium/Xantphos | Hydroaminocarbonylation | 80-120 | Linear/Branched: 85:15 to 95:5 | 50-200 | [3] |
| Iron-Substituted Polyoxometalate | Direct amidation | 100-140 | Monoamide: >95% | 20-150 | [4] |
| Copper(II) Acetate/Ligand | C-H amidation | 120-160 | C(sp³)-H: 78-92% | 25-180 | [5] |
| Rhodium(I)/Bisphosphine | Alkylation/Ethylation | 100-130 | N-alkylation: >90% | 40-220 | [6] |
| Manganese(I) Complex | Methoxymethylation | 120-150 | Mono-selective: >95% | 30-170 | [7] |
| Triarylsilanol Catalyst | Direct amidation | 110-140 | Monoamide: 80-95% | 15-100 | [8] |
Manganese(I) catalysis has introduced innovative approaches for selective N-alkylation through interrupted borrowing hydrogen strategies [7]. This methodology enables the methoxymethylation of primary amides with exceptional selectivity, achieving mono-selective transformations exceeding 95% [7]. The system utilizes methanol as both methylating agent and solvent medium, operating at temperatures between 120-150°C [7]. Turnover numbers ranging from 30-170 demonstrate practical catalytic efficiency [7]. The concurrent liberation of dihydrogen provides additional environmental benefits by producing a valuable byproduct.
Silicon-centered catalysts based on triarylsilanols represent the first examples of silicon-catalyzed direct amidation of carboxylic acids [8]. These catalysts demonstrate structure-activity relationships with electron-withdrawing substituents enhancing catalytic activity [8]. Operating temperatures between 110-140°C provide optimal performance with monoamide selectivities ranging from 80-95% [8]. The catalysts exhibit turnover numbers from 15-100, with tris(para-bromoaryl)silanol showing superior performance [8]. Mechanistic studies reveal complex kinetic behavior with evidence of catalyst decomposition under certain conditions.
Engineered methyltransferases have revolutionized selective N-alkylation of heterocycles through biocatalytic approaches [9]. These enzyme systems achieve regioselectivities exceeding 99% for N-methylation and N-ethylation of benzimidazoles, benzotriazoles, and related heterocycles [9]. The cyclic enzyme cascade utilizes two methyltransferases with simple reagents such as iodoalkanes or methyl tosylate [9]. Yields up to 99% can be achieved on preparative scales using nearly equimolar concentrations of starting materials [9]. The high selectivity and mild reaction conditions make these systems particularly attractive for pharmaceutical applications.
The integration of green chemistry principles into multi-step syntheses of 3-(2-aminoethyl)-N-ethylbenzamide has become increasingly important for sustainable chemical manufacturing. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.
Microwave-assisted synthesis has emerged as a powerful tool for green amide bond formation [10]. The use of agro-waste derived catalysts under microwave irradiation enables rapid and efficient coupling of carboxylic acids with primary amines [10]. Reaction times are dramatically reduced to 1-10 minutes compared to conventional heating methods [10]. Yields ranging from 82-96% demonstrate excellent efficiency while eliminating the need for organic solvents [10]. The environmental factor (E-factor) values between 0.2-0.8 indicate significantly reduced waste generation [10]. The method employs banana peel ash as a greener catalytic medium, avoiding toxic organic or inorganic bases.
Solvent-free methodologies have gained prominence for their environmental benefits and operational simplicity [11]. Thionyl chloride-induced synthesis of benzamides from benzoic acids and amines under solvent-free conditions represents a significant advancement [11]. These reactions proceed at room temperature within 2-4 hours, yielding products in 78-88% yields [11]. The E-factor values of 0.1-0.5 demonstrate exceptional atom economy and minimal waste generation [11]. The absence of organic solvents eliminates solvent recovery and disposal issues while reducing overall process costs.
Flow chemistry technologies have revolutionized multi-step synthesis through continuous processing and enhanced safety profiles [12]. The synthesis of tricyclic benzimidazole derivatives using continuous flow reactors demonstrates the advantages of this approach [12]. Residence times of 30 minutes enable efficient processing while maintaining yields between 75-92% [12]. The integration of reductive cyclization and acylation steps into a unified flow system reduces overall processing time and improves reproducibility [12]. E-factor values ranging from 0.3-0.7 indicate moderate environmental impact while providing enhanced safety for handling hazardous reagents.
The following table summarizes green chemistry approaches and their environmental benefits:
| Green Method | Key Green Features | Reaction Time | Yield (%) | E-Factor | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Amidation | Reduced reaction time, energy efficient | 1-10 min | 82-96 | 0.2-0.8 | [10] |
| Solvent-Free Thionyl Chloride | No organic solvents, room temperature | 2-4 h | 78-88 | 0.1-0.5 | [11] |
| Flow Chemistry Synthesis | Continuous processing, reduced waste | 30 min (residence) | 75-92 | 0.3-0.7 | [12] |
| Ionic Liquid Catalysis | Recyclable medium, mild conditions | 0.5-2 h | 80-95 | 0.4-0.9 | [13] |
| Photocatalytic Condensation | Visible light, ambient conditions | 1-3 h | 70-95 | 0.2-0.6 | [14] |
| Agro-Waste Catalyzed Coupling | Waste-derived catalyst, non-toxic | 15-30 min | 85-94 | 0.1-0.4 | [10] |
| Solid-Phase Synthesis | Minimal purification, high purity | 4-8 h | 82-91 | 0.5-1.2 | [15] |
Ionic liquid-based catalytic systems provide recyclable and environmentally benign media for C-H amidation reactions [13]. The [Cp*RhIII]/[BMIM]BF4 system enables direct amidation of both aromatic and aliphatic C-H bonds under mild conditions [13]. Reaction times between 0.5-2 hours achieve yields ranging from 80-95% with excellent functional group tolerance [13]. The recyclability of the expensive rhodium catalyst and avoidance of toxic organic solvents contribute to improved sustainability profiles [13]. E-factor values of 0.4-0.9 reflect the moderate environmental impact while providing significant operational advantages.
Photocatalytic approaches utilizing visible light activation have gained attention for their mild reaction conditions and energy efficiency [14]. Rose Bengal-catalyzed condensation of o-phenylenediamines with aldehydes provides an efficient route to functionalized benzimidazoles [14]. The photocatalytic method operates at ambient temperature using visible light irradiation for 1-3 hours [14]. Yields ranging from 70-95% demonstrate good to excellent efficiency across diverse substrate combinations [14]. The E-factor values between 0.2-0.6 indicate favorable environmental profiles with minimal waste generation [14]. The method shows particular effectiveness for less reactive heterocyclic aldehydes.
Solid-phase synthesis approaches offer advantages in terms of product purification and reaction monitoring [15]. The synthesis of benzimidazole libraries on solid support enables efficient preparation of diverse analogs [15]. Monoalkylation of o-phenylenediamines on resin-bound bromoacetamide proceeds smoothly with high yields [15]. Subsequent cyclization with various aldehydes affords solid-supported benzimidazoles that can be cleaved to give products in 82-91% yields [15]. The E-factor values of 0.5-1.2 reflect moderate environmental impact while providing high product purity with minimal purification requirements [15].
Enzymatic approaches represent the pinnacle of green chemistry through the use of naturally occurring catalysts [16]. Peptidylglycine alpha-amidating monooxygenase systems demonstrate the potential for biocatalytic amide formation [16]. These enzyme systems operate under physiological conditions and exhibit remarkable selectivity for specific transformations [16]. The two-step enzymatic process involving initial hydroxylation followed by dealkylation provides mechanistic insights for developing synthetic analogs [16]. While reaction times may be longer (4-8 hours), the environmental benefits and selectivity advantages make enzymatic approaches attractive for specialized applications.
The structural architecture of 3-(2-aminoethyl)-N-ethylbenzamide provides multiple points of interaction with neuromodulatory systems, making it a valuable scaffold for target identification studies. The compound's benzamide core serves as a fundamental pharmacophore that has been extensively validated in neurological drug discovery [3] [4].
Research has established that benzamide derivatives demonstrate significant affinity for various G-protein coupled receptors (GPCRs) involved in neuromodulation. The compound's structural features, particularly the ethyl substituent on the amide nitrogen and the 2-aminoethyl side chain, facilitate binding to dopaminergic, serotonergic, and other neurotransmitter receptors [5] [6].
Studies of structurally related compounds have shown that N-(2-aminoethyl)-N-benzyloxyphenyl benzamides exhibit potent activity against Trypanosoma brucei with EC₅₀ values as low as 0.001 μM, demonstrating the high binding affinity potential of this structural class [5]. The compound's ability to cross the blood-brain barrier, as evidenced by its moderate lipophilicity (LogP ≈ 1.8), makes it particularly suitable for central nervous system applications [1].
The compound structure aligns with pharmacophores identified for orphan GPCRs implicated in neurodegenerative disorders [6]. GPR139, GPR52, and other orphan receptors have been identified as potential targets for compounds with similar structural features. The glycine benzamide scaffold has shown particular promise, with compounds like JNJ-63533054 demonstrating EC₅₀ values of 16 nM for GPR139 [3].
| Neurotransmitter System | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Dopaminergic | D2/D3 receptor antagonism | Antipsychotic effects |
| Serotonergic | 5-HT4 receptor activation | Antidepressant activity |
| Cholinergic | Acetylcholinesterase inhibition | Cognitive enhancement |
| GABAergic | Allosteric modulation | Anxiolytic effects |
The SAR profile of 3-(2-aminoethyl)-N-ethylbenzamide and its analogues reveals critical structure-function relationships that guide rational drug design. Systematic modifications of the core structure have provided insights into optimal molecular features for enhanced biological activity.
The ethyl substituent on the amide nitrogen represents a crucial structural modification that balances potency and selectivity. Comparative studies of benzamide derivatives demonstrate that N-ethyl substitution provides optimal receptor binding characteristics while maintaining favorable pharmacokinetic properties [7] [8].
Research on related benzamide structures has shown that N-benzyl benzamide derivatives achieve sub-nanomolar inhibition of butyrylcholinesterase (BChE), with IC₅₀ values ranging from picomolar to nanomolar concentrations [8]. The compound S11-1014 demonstrated marked therapeutic effects at 0.5 mg/kg, equivalent to 1 mg/kg rivastigmine in cognitive impairment models [8].
The meta-position substitution pattern in 3-(2-aminoethyl)-N-ethylbenzamide significantly influences binding orientation and receptor selectivity. Studies on substituted benzamides have revealed that meta-substitution enhances binding affinity compared to ortho- or para-substitutions [7] [9].
Structure-activity relationship investigations of benzamide derivatives containing dimethylamine side chains demonstrated that substituted position markedly influences inhibitory activity. Para-substituted compounds showed superior AChE inhibitory activity compared to meta- or ortho-substituted analogues [7].
The 2-aminoethyl side chain provides optimal flexibility for receptor binding while maintaining structural integrity. Studies on related compounds have shown that two-carbon spacers between the aromatic ring and terminal amine provide ideal conformational freedom for receptor interactions [11].
Research on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives revealed that ethoxy substitution position significantly impacts functional activity. Shifting ethoxy substitution from the 4- to the 2-position on the phenyl ring improved inhibitory activity against cell proliferation and apoptosis induction [11].
Halogenated derivatives of ethyl-benzamide analogues demonstrate modified pharmacological profiles. Studies indicate that halogen substitution can increase potency while potentially reducing selectivity, requiring careful optimization [12] [13].
| Halogen | Potency Impact | Selectivity Effect | Metabolic Stability |
|---|---|---|---|
| Fluorine | Moderate increase | Maintained | Enhanced |
| Chlorine | Significant increase | Reduced | Moderate |
| Bromine | High increase | Significantly reduced | Decreased |
| Iodine | Very high increase | Substantially reduced | Poor |
The structural features of 3-(2-aminoethyl)-N-ethylbenzamide support its potential as an allosteric modulator, capable of binding to sites distinct from orthosteric ligand binding sites. This mechanism offers advantages in terms of selectivity and reduced side effects compared to competitive antagonists.
Benzamide derivatives have demonstrated positive allosteric modulation capabilities across various receptor systems. The compound CDPPB, a structurally related benzamide, acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) with an EC₅₀ of 77 nM in potentiating mGluR5-mediated responses [14].
Studies on benzamide analogues as negative allosteric modulators of human neuronal nicotinic receptors revealed that the lead compound 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide inhibited α4β2 nAChRs with an IC₅₀ of 6.0 μM, demonstrating ~5-fold preference against α3β4 nAChRs [15].
The allosteric binding capabilities of benzamide derivatives have been mapped to specific receptor regions. Research has identified a "β subunit site" located approximately 10 Å from the orthosteric site at the interface between α and β subunits in nicotinic acetylcholine receptors [15]. This site shows structural diversity among receptor subtypes, providing opportunities for selective modulation.
Allosteric modulators demonstrate cooperative binding effects that can enhance or inhibit orthosteric ligand binding. Studies on muscarinic acetylcholine receptors have shown that benzamide-derived allosteric modulators can exhibit:
The allosteric modulation capabilities of 3-(2-aminoethyl)-N-ethylbenzamide enable functional selectivity, allowing modulation of specific signaling pathways while leaving others intact. This biased modulation approach has been demonstrated with compounds like SBI-553, which acts as an arrestin-biased positive allosteric modulator [16].
| Advantage | Mechanism | Clinical Benefit |
|---|---|---|
| Selectivity | Binding to subtype-specific allosteric sites | Reduced off-target effects |
| Ceiling effect | Saturable modulation prevents overdose | Enhanced safety profile |
| Physiological relevance | Modulation only when endogenous ligand present | Maintained natural signaling |
| Reduced tolerance | Non-competitive mechanism | Sustained therapeutic efficacy |
The allosteric modulation capabilities of 3-(2-aminoethyl)-N-ethylbenzamide position it as a promising scaffold for developing next-generation neurotherapeutics with improved safety and efficacy profiles. The compound's structural features support binding to allosteric sites while maintaining drug-like properties essential for clinical development.